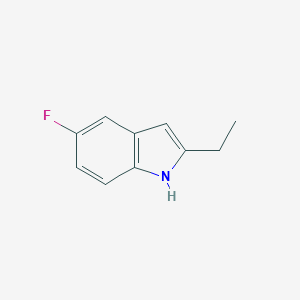

2-叔丁基-1H-苯并咪唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

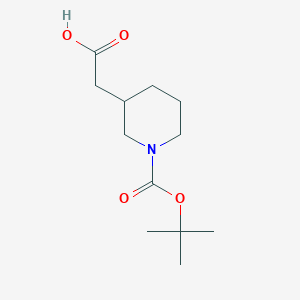

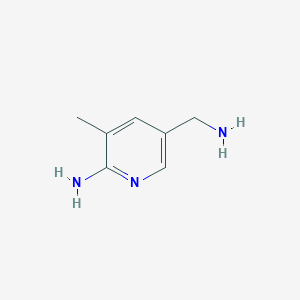

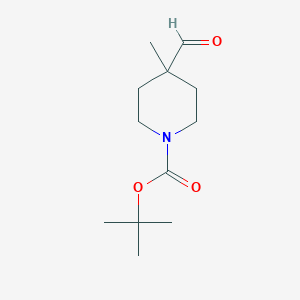

2-tert-butyl-1H-benzimidazol-5-amine, also known as t-BuBz-NH2, is a heterocyclic compound that has been studied for its potential applications in organic synthesis and drug development. It is a member of the benzimidazole family, which is a class of organic compounds with a nitrogen-containing heterocyclic ring structure. t-BuBz-NH2 has been the focus of research due to its unique properties, such as its ability to act as a catalyst in organic synthesis, its potential as a drug target, and its ability to act as a ligand in coordination chemistry.

科学研究应用

合成和结构研究

合成和抗肿瘤活性:化合物4-(叔丁基)-5-(1H-1,2,4-三唑-1-基)-N-(2-羟基-3,5-二碘苯基)噻唑-2-胺,涉及2-叔丁基-1H-苯并咪唑-5-胺的合成,并确定了其晶体结构。该化合物在初步生物测试中对Hela细胞系显示出良好的抗肿瘤活性 (叶姣等,2015)。

合成中间体:叔丁基3-(2-(4-氨基-3-(2-氨基苯并[d]噁唑-5-基)-1H-吡唑[3,4-d]嘧啶-1-基)乙氧基)丙酸酯,是合成目标mTOR靶向PROTAC分子PRO1的重要中间体,使用2-叔丁基-1H-苯并咪唑-5-胺作为过程的一部分 (Qi Zhang et al., 2022)。

磁性和化学性质

有机磁性材料研究:探讨了苯并咪唑基有机磁性材料中氢键的作用。合成并表征了与2-叔丁基-1H-苯并咪唑-5-胺相关的化合物2-(N-叔丁基-N-氨氧基)苯并咪唑,为了解磁性行为和氢键在稳定磁性材料中的作用提供了见解 (Jacqueline R. Ferrer et al., 2001)。

氧化反应中的催化活性:通过对苯甲胺的氧化反应进行研究,使用苯氧桥联的二聚体镍(II)配合物讨论了催化活性以及苯并咪唑基配体在这些反应中的作用。研究结果表明,与2-叔丁基-1H-苯并咪唑-5-胺相关的苯并咪唑基化合物在催化氧化反应中可以发挥重要作用 (Robin Kumar et al., 2015)。

作用机制

Target of Action

Benzimidazole derivatives have been known to inhibit receptor tyrosine kinases , suggesting a potential target for this compound.

Mode of Action

If it acts similarly to other benzimidazole derivatives, it may interact with its targets by binding to the active sites, leading to inhibition or modulation of the target’s function .

Pharmacokinetics

The compound is a solid at room temperature , and its bioavailability would be influenced by factors such as solubility, stability, and permeability.

Action Environment

The action, efficacy, and stability of 2-tert-butyl-1H-benzimidazol-5-amine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

安全和危害

未来方向

属性

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVZHKZDFTTJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366585 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177843-66-2 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)